molecular formula C70H114N22O20 B14770239 Osteogenic Growth Peptide, OGP acetate

Osteogenic Growth Peptide, OGP acetate

货号: B14770239
分子量: 1583.8 g/mol
InChI 键: MYDJRSJKFRHSJV-IHSWOFEESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Osteogenic Growth Peptide (OGP) is a naturally occurring 14-amino acid peptide (sequence: H-Ala-Leu-Lys-Arg-Gln-Gly-Arg-Thr-Leu-Tyr-Gly-Phe-Gly-Gly-OH) found in mammalian serum at micromolar concentrations . Its acetate form enhances solubility and stability, making it suitable for therapeutic applications. OGP promotes bone formation by stimulating osteoblast proliferation and differentiation while inhibiting osteoclast-mediated bone resorption . Mechanistically, OGP binds to the CB2 receptor, activating Gi-protein-coupled signaling and downstream MAPK pathways to regulate osteogenic markers like RUNX2, alkaline phosphatase (ALP), and osteocalcin .

Key properties:

  • Molecular formula: C₆₈H₁₁₀N₂₂O₁₈ .
  • Bioactivity: Effective at low concentrations (0.01–10 nM), with a biphasic dose response .
  • Therapeutic roles: Bone regeneration, osteoporosis treatment, and dental tissue engineering .

属性

分子式

C70H114N22O20

分子量

1583.8 g/mol

IUPAC 名称

acetic acid;2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C68H110N22O18.C2H4O2/c1-36(2)28-47(87-57(99)38(5)70)64(106)85-44(16-10-11-25-69)61(103)84-45(18-13-27-77-68(74)75)62(104)86-46(23-24-51(71)93)58(100)80-33-53(95)82-43(17-12-26-76-67(72)73)63(105)90-56(39(6)91)66(108)89-48(29-37(3)4)65(107)88-50(31-41-19-21-42(92)22-20-41)60(102)81-34-54(96)83-49(30-40-14-8-7-9-15-40)59(101)79-32-52(94)78-35-55(97)98;1-2(3)4/h7-9,14-15,19-22,36-39,43-50,56,91-92H,10-13,16-18,23-35,69-70H2,1-6H3,(H2,71,93)(H,78,94)(H,79,101)(H,80,100)(H,81,102)(H,82,95)(H,83,96)(H,84,103)(H,85,106)(H,86,104)(H,87,99)(H,88,107)(H,89,108)(H,90,105)(H,97,98)(H4,72,73,76)(H4,74,75,77);1H3,(H,3,4)/t38-,39+,43-,44-,45-,46-,47-,48-,49-,50-,56-;/m0./s1

InChI 键

MYDJRSJKFRHSJV-IHSWOFEESA-N

手性 SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O.CC(=O)O

规范 SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(C)N.CC(=O)O

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Osteogenic Growth Peptide, OGP acetate, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of Osteogenic Growth Peptide, OGP acetate, follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle multiple peptide sequences simultaneously. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry .

化学反应分析

Types of Reactions: Osteogenic Growth Peptide, OGP acetate, primarily undergoes peptide bond formation and cleavage reactions. These reactions are crucial for its synthesis and degradation.

Common Reagents and Conditions:

Major Products: The major product of these reactions is the Osteogenic Growth Peptide, OGP acetate itself, which can be further modified or conjugated with other molecules for specific applications .

相似化合物的比较

OGP vs. OGP(10–14)

OGP(10–14) (YGFGG) is the C-terminal pentapeptide fragment of OGP, generated via proteolytic cleavage. Both compounds share osteogenic activity but differ in structure and mechanisms:

Parameter OGP OGP(10–14)
Size 14-amino acid peptide 5-amino acid fragment
Receptor Binding Binds CB2 receptor Activates Gi-protein-MAPK pathway directly
Bioactivity Promotes ALP, RUNX2, collagen Retains full osteogenic activity of OGP
Stability Cleaved into OGP(10–14) in vivo More stable due to shorter sequence

Research Findings :

  • OGP(10–14) enhances osteoblast differentiation in bone marrow stromal cells (BMSCs) and inhibits adipogenesis .
  • In rodent fracture models, OGP(10–14) accelerates callus formation and bone repair .

OGP vs. Parathyroid Hormone (PTH1–34)

PTH1–34, a fragment of parathyroid hormone, is clinically used for osteoporosis.

Parameter OGP PTH1–34
Mechanism CB2/MAPK pathway activation PTH receptor/cAMP signaling
Effect on Bone Dual anabolic and anti-resorptive Intermittent dosing promotes bone formation; chronic use increases resorption
Side Effects Minimal reported Risk of hypercalcemia, nausea
Delivery Localized (e.g., hydrogels) Systemic administration

Research Findings :

  • OGP restores bone mass in ovariectomized mice without affecting cortical bone, while PTH1–34 increases both trabecular and cortical bone .

OGP vs. Bone Morphogenetic Proteins (BMPs)

BMPs (e.g., BMP-2, BMP-7) are TGF-β superfamily members used in spinal fusion and non-union fractures.

Parameter OGP BMPs
Pathway CB2/MAPK SMAD-dependent
Osteogenic Markers RUNX2, ALP, osteocalcin Similar markers, plus SMAD1/5/9
Clinical Use Experimental FDA-approved for specific indications
Safety No ectopic bone formation reported Risk of ectopic bone, inflammation

Research Findings :

  • OGP-functionalized bacterial cellulose scaffolds enhance bone regeneration comparably to BMP-2-loaded materials but with fewer adverse effects .
  • BMP-2 requires higher doses (mg range), increasing cost and complication risks .

OGP vs. Collagen-Mimetic Peptides (GFOGER, DGEA)

GFOGER and DGEA are integrin-binding peptides derived from collagen.

Parameter OGP GFOGER/DGEA
Target CB2 receptor α2β1 integrin
Function Osteoblast proliferation Cell adhesion, spreading
Therapeutic Use Systemic/local bone repair Implant coatings for osseointegration

Research Findings :

  • GFOGER-coated titanium implants improve bone regeneration but lack the systemic osteogenic effects of OGP .
  • OGP upregulates osteogenic genes (e.g., COL1A1, BGLAP), whereas GFOGER primarily enhances cell-material interactions .

OGP vs. Fibroblast Growth Factors (FGFs)

FGF-2 and FGF-18 regulate osteoblast and chondrocyte activity.

Parameter OGP FGF-2
Receptor CB2 FGFR1–4
Effect on ALP Increases ALP activity Inhibits ALP in osteoblasts
Role in Healing Enhances fracture callus quality Promotes angiogenesis

Research Findings :

  • OGP enhances ALP activity in BMSCs, while FGF-2 suppresses it, indicating divergent roles in osteoblast maturation .
  • FGF-18 synergizes with OGP in co-culture systems to promote chondrogenesis .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。